molecular formula C11H27N3 B14645675 N~1~-(3-Aminopropyl)octane-1,8-diamine CAS No. 53774-74-6

N~1~-(3-Aminopropyl)octane-1,8-diamine

Cat. No.: B14645675
CAS No.: 53774-74-6
M. Wt: 201.35 g/mol
InChI Key: USFCFZJCWYDXBQ-UHFFFAOYSA-N
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Description

N~1~-(3-Aminopropyl)octane-1,8-diamine is an organic compound with the molecular formula C11H26N3. It is a member of the class of compounds known as diamines, which are characterized by the presence of two amino groups. This compound is also known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Aminopropyl)octane-1,8-diamine typically involves the reaction of 1,8-diaminooctane with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

1,8-diaminooctane+3-aminopropylamineN 1 -(3-Aminopropyl)octane-1,8-diamine\text{1,8-diaminooctane} + \text{3-aminopropylamine} \rightarrow \text{N~1~-(3-Aminopropyl)octane-1,8-diamine} 1,8-diaminooctane+3-aminopropylamine→N 1 -(3-Aminopropyl)octane-1,8-diamine

Industrial Production Methods

In industrial settings, the production of N1-(3-Aminopropyl)octane-1,8-diamine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-Aminopropyl)octane-1,8-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N~1~-(3-Aminopropyl)octane-1,8-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(3-Aminopropyl)octane-1,8-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-Aminopropyl)-N,N-dimethylpropane-1,3-diamine
  • 4-(Aminomethyl)octane-1,8-diamine

Uniqueness

N~1~-(3-Aminopropyl)octane-1,8-diamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple fields, from synthetic chemistry to industrial applications.

Properties

CAS No.

53774-74-6

Molecular Formula

C11H27N3

Molecular Weight

201.35 g/mol

IUPAC Name

N'-(3-aminopropyl)octane-1,8-diamine

InChI

InChI=1S/C11H27N3/c12-8-5-3-1-2-4-6-10-14-11-7-9-13/h14H,1-13H2

InChI Key

USFCFZJCWYDXBQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCNCCCN)CCCN

Origin of Product

United States

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